I-bu-rG Phosphoramidite

Overview

Description

Phosphoramidites are a class of compounds that have garnered significant attention in the field of asymmetric catalysis due to their ability to induce high enantioselectivity in various chemical reactions. The papers provided discuss the use of phosphoramidite ligands in two different contexts of asymmetric catalysis.

Synthesis Analysis

In the first paper, a Rh(I) complex with a monodentate phosphoramidite ligand, specifically one bearing a primary amine moiety (DpenPhos), is synthesized and used for the asymmetric hydrogenation of α- or β-acyloxy α,β-unsaturated phosphonates . This process yields chiral α- or β-hydroxy phosphonic acid derivatives, which are compounds of biological significance. The high efficiency and excellent enantioselectivity (90->99% ee) achieved in this reaction underscore the potential of phosphoramidite ligands in the synthesis of biologically important molecules .

Molecular Structure Analysis

The molecular structure of phosphoramidite ligands plays a crucial role in their catalytic activity. Although the first paper does not provide detailed structural analysis, the high enantioselectivity achieved suggests that the spatial arrangement of the phosphoramidite ligand around the metal center is conducive to inducing chirality in the substrate . The presence of a primary amine moiety in the ligand may also contribute to the overall effectiveness of the catalytic process through additional interactions with the substrate or the transition state.

Chemical Reactions Analysis

The second paper explores the use of phosphoramidite ligands in gold(I)-catalyzed reactions, specifically in the diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines and γ-lactams . The reaction proceeds via an enantioselective cyclization of allenenes to form a carbocationic intermediate, which is then trapped by an exogenous nucleophile. This process results in the formation of three contiguous stereogenic centers with high diastereoselectivity . The formal synthesis of (-)-isocynometrine demonstrates the practical application of this methodology.

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of I-bu-rG Phosphoramidite, the successful application of phosphoramidite ligands in catalysis suggests that they possess properties conducive to such reactions. These properties may include stability under reaction conditions, the ability to form stable complexes with metals, and the appropriate electronic and steric characteristics to facilitate asymmetric induction .

Scientific Research Applications

Asymmetric Hydrogenation

I-bu-rG Phosphoramidite and related phosphoramidite ligands have been pivotal in the development of asymmetric hydrogenation processes. For instance, the creation of monodentate phosphoramidite ligands has led to Rh(I)-catalyzed asymmetric hydrogenations, achieving excellent yields and enantioselectivities across a variety of olefin derivatives. Such ligands offer advantages like facile preparation, tunable structure, and broad substrate applicability in Rh(I) complex-catalyzed asymmetric hydrogenations (Liu & Ding, 2005).

Mechanism of Action

Target of Action

I-bu-rG Phosphoramidite is a phosphoramidite monomer . Its primary targets are nucleotides and nucleic acids . These targets play a crucial role in the synthesis of oligonucleotides, which are essential for various biological and medical applications .

Mode of Action

The key step in the synthetic approach for DNA synthesis involves the reaction of the nucleoside phosphoramidite building block, such as this compound, with the terminal 5′-OH of the oligonucleotide . This interaction results in the formation of internucleotide bonds, which are fundamental in the synthesis of oligonucleotides .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of oligonucleotides. This process is of fundamental importance for the production of primers for the polymerase chain reaction (PCR), for oligonucleotide-based drugs, and for numerous other medical and biotechnological applications . The downstream effects include the creation of arbitrary oligonucleotide sequences, which are a cornerstone of biotechnology and a prerequisite for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .

Pharmacokinetics

It is known that nucleoside phosphoramidites, like this compound, are easily prepared and stable in storage

Result of Action

The result of this compound’s action is the successful synthesis of oligonucleotides. These oligonucleotides can be used in a wide range of applications, from research laboratories to hospitals and industry . They are essential for technologies such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the stability of phosphoramidites can be affected by these factors . .

Biochemical Analysis

Biochemical Properties

I-bu-rG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleic acids . It interacts with various enzymes and proteins involved in nucleotide synthesis. For instance, it is used in the phosphoramidite method for oligonucleotide synthesis, where it forms internucleotide bonds . The compound’s interactions with enzymes such as polymerases and ligases are crucial for the successful synthesis of long nucleotide chains . These interactions are typically characterized by the formation of phosphodiester bonds, which are essential for the stability and functionality of nucleic acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . In particular, it affects the synthesis of RNA and DNA, which are critical for cell function and replication . The compound’s role in nucleotide synthesis can impact gene expression by influencing the availability of nucleotides for transcription and replication . Additionally, its involvement in RNA synthesis can affect cellular metabolism by regulating the production of essential proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a building block in the synthesis of nucleotides and nucleic acids . The compound undergoes a series of chemical reactions to form phosphodiester bonds between nucleotides . This process is facilitated by various enzymes, including polymerases and ligases, which catalyze the formation of these bonds . The compound’s isobutyryl protection group ensures the stability of the guanosine base during the synthesis process, preventing unwanted side reactions . Additionally, this compound can influence gene expression by providing the necessary building blocks for RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its stability can decrease over time, especially when exposed to higher temperatures . Long-term studies have shown that this compound can maintain its functionality for several months when stored properly . Degradation products can form over time, potentially affecting the efficiency of nucleotide synthesis . These temporal effects are crucial for ensuring the reliability and reproducibility of experimental results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At lower dosages, the compound is generally well-tolerated and can effectively participate in nucleotide synthesis . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where the compound’s efficacy in nucleotide synthesis plateaus beyond a certain dosage . These dosage effects are important for determining the optimal concentration of this compound for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways related to nucleotide synthesis . The compound interacts with enzymes such as polymerases and ligases, which facilitate the formation of phosphodiester bonds between nucleotides . Additionally, it can influence metabolic flux by regulating the availability of nucleotides for RNA and DNA synthesis . The compound’s interactions with cofactors and other biomolecules are essential for maintaining the balance of nucleotide pools within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the nucleus, where it participates in nucleotide synthesis . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it plays a role in nucleotide synthesis . The compound’s targeting signals and post-translational modifications can direct it to specific nuclear compartments . Additionally, this compound can interact with nuclear proteins and enzymes involved in RNA and DNA synthesis . These interactions are crucial for the compound’s activity and function within the cell.

properties

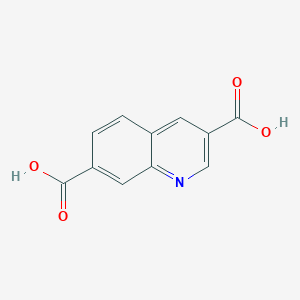

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJKESPHANLWME-FTZVBZPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N7O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559560 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147201-04-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)